6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a complex organic compound characterized by its unique molecular structure This compound features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a methyl group, along with a cyano group at the 3-position and a hydrochloride counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent[_{{{CITATION{{{_1{6-methyl-5- 3-methyl-3- (3,4,5-trimethoxyphenyl)but-1-yn-1-yl .... The resulting quinoline intermediate is then further functionalized with the 3,4,5-trimethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the use of automated systems and real-time monitoring can help optimize the synthesis process and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has shown potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine: The compound has been investigated for its therapeutic properties, including its potential anti-cancer and anti-inflammatory effects. Studies have shown that it can inhibit the growth of cancer cells and modulate inflammatory pathways, making it a promising candidate for further drug development.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound's quinoline core and trimethoxyphenyl group can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cellular processes associated with disease progression, such as cell proliferation and inflammation.
Comparison with Similar Compounds
Quinoline derivatives: Other quinoline-based compounds with similar functional groups, such as quinoline-3-carboxylic acid and quinoline-3-carbonyl chloride.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group, such as trimethoxyphenylacetic acid and trimethoxyphenylamine.
Uniqueness: 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-methyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3.ClH/c1-12-5-6-16-15(7-12)19(13(10-21)11-22-16)23-14-8-17(24-2)20(26-4)18(9-14)25-3;/h5-9,11H,1-4H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVZJOMIBVEQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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